3-Bromo-5-chloro-4-sulfamoylbenzoic acid
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Description
3-Bromo-5-chloro-4-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C7H5BrClNO4S and its molecular weight is 314.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Catalytic Applications
The research into the synthesis and catalytic applications of sulfamoyl compounds and related structures has shown significant potential in various chemical reactions. For example, the synthesis of sulfonamides from sodium sulfinates and amines via sulfonyl bromides indicates the reactivity and utility of sulfamoyl groups in creating sulfonamide linkages, a key functional group in many pharmaceuticals and agrochemicals (Wu et al., 2016).
Antiviral and Antibacterial Properties
The design and synthesis of compounds with sulfamoyl groups have demonstrated antiviral and antibacterial properties. For instance, the synthesis of 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes using an efficient polymer-supported catalyst showed significant anti-viral activity (Naidu et al., 2012). Moreover, structural and spectroscopic studies on sulfamoylbenzoic acid derivatives revealed their moderate antibacterial activity against both gram-positive and gram-negative bacteria (Kavitha et al., 2020).
Environmental and Industrial Applications
Sulfamoyl compounds and related structures have found applications in environmental and industrial settings. For instance, the use of Brønsted acidic ionic liquids for the desulfurization of diesel fuel highlights the potential for such compounds in pollution control and sustainable chemical processes (Gao et al., 2010).
Corrosion Inhibition
Research into sulfamoylbenzoic acid derivatives has also shown potential in corrosion inhibition, an essential aspect of materials science and engineering. Studies on mild steel corrosion inhibition in sulfuric acid medium demonstrated the effectiveness of such compounds in protecting against corrosion, indicating their utility in industrial applications (Sappani et al., 2014).
Properties
IUPAC Name |
3-bromo-5-chloro-4-sulfamoylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO4S/c8-4-1-3(7(11)12)2-5(9)6(4)15(10,13)14/h1-2H,(H,11,12)(H2,10,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFIBYDOWZDMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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